4-(Boc-amino)pyridine

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

tert-butyl N-pyridin-4-ylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-10(2,3)14-9(13)12-8-4-6-11-7-5-8/h4-7H,1-3H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRZYCRFOGWMEES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20433755 | |

| Record name | 4-(Boc-amino)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20433755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98400-69-2 | |

| Record name | 4-(Boc-amino)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20433755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Boc-amino)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Boc-amino)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(tert-butoxycarbonylamino)pyridine, commonly known as 4-(Boc-amino)pyridine. It is a vital intermediate in organic synthesis, particularly within medicinal chemistry and drug discovery. This document details its chemical properties, synthesis protocols, and significant applications, presenting data in a clear, accessible format for the scientific community.

Core Compound Identification

This compound is a derivative of 4-aminopyridine where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection strategy is fundamental in multi-step syntheses, allowing for selective reactions at other positions of the pyridine ring.

-

Synonyms : 4-(tert-butoxycarbonylamino)pyridine, N-Boc-4-aminopyridine, tert-Butyl 4-pyridylcarbamate[2][4]

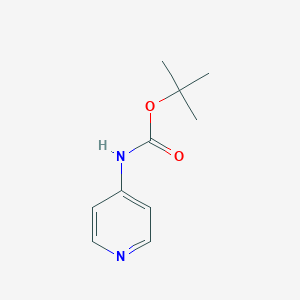

Caption: Structure of this compound.

Physicochemical Properties

The properties of this compound make it a versatile reagent in various reaction conditions. It is typically a stable, solid compound, soluble in many common organic solvents.[7]

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₄N₂O₂ | [1][2][5] |

| Molecular Weight | 194.23 g/mol | [1][2][5] |

| Appearance | White to off-white crystalline powder | [4][7][8] |

| Melting Point | 145-149 °C | [4] |

| Density (Predicted) | 1.131 ± 0.06 g/cm³ | [4][8] |

| pKa (Predicted) | 12.0 ± 0.70 | [4][8] |

| Solubility | Slightly soluble in water; Soluble in methanol, ethanol, DCM | [7] |

Synthesis and Experimental Protocols

The most prevalent synthesis of this compound involves the direct Boc-protection of 4-aminopyridine. Several methods exist, with variations in catalysts and reagents to optimize yield and purity.

The standard laboratory synthesis reacts 4-aminopyridine with di-tert-butyl dicarbonate ((Boc)₂O).

Caption: General synthesis of this compound.

This protocol is adapted from a patented method designed to enhance yield and selectivity, minimizing the formation of di-Boc byproducts.[9][10]

Materials:

-

4-Aminopyridine (1.0 eq)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.75 eq)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (2.25 eq)

-

Hydroxybenzotriazole (HOBT) (0.075 eq)

-

Triethylamine (TEA) (2.25 eq)

-

Dichloromethane (DCM) (10 mL per 1g of 4-aminopyridine)

Procedure:

-

At room temperature, dissolve 4-aminopyridine (e.g., 1g, 10.6 mmol) in dichloromethane (10 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

While stirring, add EDCI (4.6g, 23.8 mmol), HOBT (0.1g, 0.8 mmol), and triethylamine (2.4g, 23.8 mmol) to the solution.

-

Add (Boc)₂O (4.0g, 18.5 mmol) to the reaction mixture.

-

Continue stirring at room temperature for 30 minutes.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (4-aminopyridine) is consumed.

-

Upon completion, wash the reaction mixture with water (2 x 20 mL).

-

Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography to obtain pure this compound. The reported yield for this method is approximately 90%.[10]

Applications in Research and Drug Development

This compound is a cornerstone building block in the synthesis of complex heterocyclic molecules, many of which are investigated as potential therapeutic agents. The Boc group enhances the nucleophilicity of the exocyclic amino nitrogen, facilitating reactions like N-alkylation, while the pyridine nitrogen's basicity is tempered.[11]

The compound serves as a precursor for introducing a substituted 4-aminopyridyl moiety into a target molecule. This is crucial for developing novel compounds with biological activity.[7]

Caption: Synthetic utility of this compound.

Key Application Areas:

-

Medicinal Chemistry : N-alkylated 4-aminopyridine moieties are present in molecules developed as p38α MAP kinase inhibitors, HIV-EP1 transcription factor inhibitors, and antifungal agents that target CYP51.[11] The synthesis of these compounds often begins with the alkylation of this compound, followed by deprotection.[11]

-

Organic Synthesis : The compound is used in various classical organic reactions, including nucleophilic substitutions and transition metal-catalyzed coupling reactions, to construct complex molecular architectures.[7]

-

Protecting Group Chemistry : It serves as a model compound for studying the application and removal of the Boc protecting group. For instance, its rapid deprotection using nitric acid in dichloromethane has been noted.[1]

Safety and Handling

-

Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

-

Precautionary Statements : P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]

-

Storage : Store in a cool (2-8 °C is recommended), dry, and dark place in a tightly sealed container.[7][8] The compound is stable under normal conditions but may react with strong oxidizing agents.[7]

This guide provides essential technical information on this compound for professionals in the chemical and pharmaceutical sciences. Its well-defined properties and versatile reactivity ensure its continued importance in the synthesis of novel chemical entities.

References

- 1. scbt.com [scbt.com]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound | VSNCHEM [vsnchem.com]

- 4. This compound | 98400-69-2 [chemicalbook.com]

- 5. This compound | C10H14N2O2 | CID 9990210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound, 95% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. 4-Boc-Aminopyridine Manufacturer in China | Specifications, Safety, Uses & Supplier Information [pipzine-chem.com]

- 8. This compound CAS#: 98400-69-2 [m.chemicalbook.com]

- 9. CN102936220B - BOC protection method for aminopyridine - Google Patents [patents.google.com]

- 10. CN102936220A - BOC protection method for aminopyridine - Google Patents [patents.google.com]

- 11. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 4-(Boc-amino)pyridine from 4-aminopyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-(Boc-amino)pyridine, a critical intermediate in organic synthesis and drug development. The document details the prevalent synthetic methodologies, presents quantitative data in a structured format, and offers a detailed experimental protocol for its preparation from 4-aminopyridine.

Introduction

This compound, also known as tert-butyl N-(pyridin-4-yl)carbamate, is a protected form of 4-aminopyridine. The tert-butoxycarbonyl (Boc) protecting group is widely used in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions. This intermediate is valuable in the synthesis of more complex molecules, particularly in the pharmaceutical industry, where the pyridine moiety is a common scaffold.[1][2] The primary route to this compound involves the reaction of 4-aminopyridine with di-tert-butyl dicarbonate ((Boc)₂O).[1][2]

Reaction Overview and Mechanism

The synthesis is a nucleophilic substitution reaction where the exocyclic amino group of 4-aminopyridine attacks one of the carbonyl carbons of di-tert-butyl dicarbonate. The reaction is typically facilitated by a base, which can serve to deprotonate the aminopyridine, increasing its nucleophilicity, or to neutralize the acidic byproducts. Common bases include triethylamine (TEA) or potassium carbonate.[1] The reaction is generally performed at room temperature in a suitable organic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[1][2]

Caption: General reaction scheme for the Boc protection of 4-aminopyridine.

Summary of Reaction Conditions

Multiple protocols exist for the synthesis of this compound. The selection of base, solvent, and reaction time can influence the yield and purity of the final product. High yields are achievable under optimized conditions, often in short reaction times.

Table 1: Comparison of Synthetic Protocols

| Base / Additive | Solvent | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Triethylamine (Et₃N), DMAP | THF | 20 minutes | >99% | [2] |

| EDCI, HOBT, Triethylamine | Dichloromethane | 0.5 hours | 90% | [3][4] |

| Triethylamine, DMAP | Dichloromethane | 8 hours | 60% |[3] |

Note: The use of EDCI/HOBT is less conventional for a standard Boc protection and may be part of a specific patented process designed to enhance selectivity or yield under certain conditions.[3][4]

Detailed Experimental Protocol

This protocol is adapted from a high-yield procedure reported in the literature.[2]

Materials and Reagents:

-

4-Aminopyridine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous Tetrahydrofuran (THF)

-

Dichloromethane (CH₂Cl₂)

-

0.1 N Hydrochloric acid (HCl)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Eluent: Dichloromethane/Methanol mixture

Procedure:

-

Reaction Setup: In a round-bottom flask, suspend 4-aminopyridine (600 mg, 6.36 mmol) in anhydrous THF (3 mL) under an argon atmosphere.[2]

-

Addition of Reagents: To the suspension, add 4-dimethylaminopyridine (DMAP, 600 μg, 5.00 μmol), di-tert-butyl dicarbonate (Boc₂O, 1.57 mL, 7.00 mmol), and triethylamine (Et₃N, 1 mL, 7.63 mmol).[2]

-

Reaction: Stir the reaction mixture at room temperature for 20 minutes.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[3][4]

-

Work-up: Upon completion, dilute the reaction mixture with dichloromethane (5 mL) and wash with 0.1 N hydrochloric acid (5 mL).[2]

-

Extraction and Drying: Separate the organic layer. Combine the organic layers if multiple extractions are performed, and dry over anhydrous magnesium sulfate (MgSO₄).[2]

-

Isolation: Filter the drying agent and concentrate the filtrate by rotary evaporation to obtain the crude product.[2]

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a dichloromethane/methanol mixture (e.g., 30:1 ratio) to yield the pure this compound as a white solid.[2]

Caption: Experimental workflow for the synthesis of this compound.

Physicochemical and Spectroscopic Data

The final product should be characterized to confirm its identity and purity. Key analytical data are summarized below.

Table 2: Characterization Data for this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₁₄N₂O₂ | [5] |

| Molecular Weight | 194.23 g/mol | [5] |

| Appearance | White to off-white solid/crystalline powder | [1][2] |

| Melting Point | 157 - 160 °C | [1] |

| Storage | 2 - 8 °C, sealed in dry conditions | [1][6] |

| ¹H NMR (DMSO-d₆) | δ: 1.53 (s, 9H), 7.34-7.35 (m, 2H), 8.42-8.44 (m, 2H) |[3][4] |

The provided ¹H NMR data are consistent with the structure of this compound. The singlet at 1.53 ppm corresponds to the nine equivalent protons of the tert-butyl group. The multiplets in the aromatic region (7.34-7.35 and 8.42-8.44 ppm) correspond to the four protons on the pyridine ring.

References

- 1. 4-Boc-Aminopyridine Manufacturer in China | Specifications, Safety, Uses & Supplier Information [pipzine-chem.com]

- 2. This compound CAS#: 98400-69-2 [amp.chemicalbook.com]

- 3. CN102936220A - BOC protection method for aminopyridine - Google Patents [patents.google.com]

- 4. CN102936220B - BOC protection method for aminopyridine - Google Patents [patents.google.com]

- 5. calpaclab.com [calpaclab.com]

- 6. This compound CAS#: 98400-69-2 [m.chemicalbook.com]

An In-depth Technical Guide on Tert-butyl (pyridin-4-yl)carbamate: Properties, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl (pyridin-4-yl)carbamate, also known as 4-(Boc-amino)pyridine, is a heterocyclic organic compound that serves as a crucial intermediate in the synthesis of a variety of pharmaceutical and agrochemical agents. Its structure, featuring a pyridine ring protected with a tert-butyloxycarbonyl (Boc) group, makes it a versatile building block in medicinal chemistry. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and an exploration of its biological significance, particularly its role as a potassium channel blocker in the context of neurological disorders.

Physical and Chemical Properties

Tert-butyl (pyridin-4-yl)carbamate is a white to off-white crystalline powder under standard conditions.[1] A summary of its key physical and chemical properties is presented in the tables below for easy reference and comparison.

Table 1: General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₄N₂O₂ | [2] |

| Molecular Weight | 194.23 g/mol | [2][3] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 145-149 °C | [3] |

| Boiling Point | 252.7 ± 13.0 °C at 760 mmHg | [3] |

| Solubility | Soluble in methanol, chloroform, and dichloromethane. |

Table 2: Spectroscopic Data

| Spectroscopic Technique | Data | Reference |

| ¹H NMR (DMSO-d₆) | δ: 1.53 (s, 9H), 7.34-7.35 (m, 2H), 8.42-8.44 (m, 2H) | [1] |

| ¹³C NMR | Data not explicitly found, but can be predicted based on similar structures. | |

| Infrared (IR) | FTIR data available on PubChem. | [2] |

| Mass Spectrometry (MS) | GC-MS data available on PubChem. | [2] |

Experimental Protocols

Synthesis of Tert-butyl (pyridin-4-yl)carbamate

A common and efficient method for the synthesis of tert-butyl (pyridin-4-yl)carbamate involves the protection of the amino group of 4-aminopyridine with di-tert-butyl dicarbonate (Boc₂O).

Materials:

-

4-Aminopyridine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA)

-

Dichloromethane (CH₂Cl₂)

-

Ethylenediaminetetraacetic acid (EDCI)

-

Hydroxybenzotriazole (HOBt)

-

Water

-

Sodium bicarbonate (NaHCO₃) solution (aqueous)

Procedure: [1]

-

Dissolve 4-aminopyridine (1 equivalent) in dichloromethane.

-

To the stirred solution, add EDCI (2.25 equivalents), HOBt (0.075 equivalents), and triethylamine (2.25 equivalents).

-

Add di-tert-butyl dicarbonate (1.75 equivalents) to the mixture.

-

Allow the reaction to stir at room temperature for 30 minutes.

-

Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material (4-aminopyridine) is no longer visible.

-

Upon completion, wash the reaction mixture with water.

-

Dry the organic layer, filter, and concentrate the solution under reduced pressure.

-

Purify the crude product via column chromatography to obtain pure tert-butyl (pyridin-4-yl)carbamate.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Dissolve the sample in deuterated dimethyl sulfoxide (DMSO-d₆). Record the spectrum on a 400 MHz NMR spectrometer. The expected chemical shifts are approximately 1.53 ppm (singlet, 9H, tert-butyl group), 7.34-7.35 ppm (multiplet, 2H, pyridine ring protons), and 8.42-8.44 ppm (multiplet, 2H, pyridine ring protons).[1]

-

¹³C NMR: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Record the spectrum on a 100 or 125 MHz NMR spectrometer.

Infrared (IR) Spectroscopy:

-

Prepare a KBr pellet of the solid sample or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Characteristic peaks are expected for the N-H stretch of the carbamate, C=O stretch of the carbamate, and vibrations associated with the pyridine ring.

Mass Spectrometry (MS):

-

Analyze the sample using Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization (ESI-MS).

-

The molecular ion peak [M]⁺ or [M+H]⁺ should be observed at m/z corresponding to the molecular weight of the compound (194.23 g/mol ).

Biological Activity and Signaling Pathway

Tert-butyl (pyridin-4-yl)carbamate and its derivatives have garnered significant interest for their biological activity, particularly as blockers of voltage-gated potassium (K⁺) channels. This mechanism of action is central to their potential therapeutic applications in neurological conditions characterized by demyelination, such as spinal cord injury and multiple sclerosis.[4][5]

In healthy myelinated axons, voltage-gated potassium channels are typically concentrated at the nodes of Ranvier and are covered by the myelin sheath in the internodal regions. Following demyelination due to injury or disease, these previously concealed potassium channels become exposed. During the propagation of an action potential, the efflux of potassium ions through these exposed channels can lead to a hyperpolarization of the axonal membrane, which in turn can impede or block the conduction of the nerve impulse.

Tert-butyl (pyridin-4-yl)carbamate acts by physically obstructing the pore of these exposed voltage-gated potassium channels. By blocking the outflow of potassium ions, the compound helps to maintain the depolarization of the axonal membrane, allowing the action potential to propagate across the demyelinated segment and restore nerve conduction.

Conclusion

Tert-butyl (pyridin-4-yl)carbamate is a compound of significant interest in the fields of medicinal chemistry and drug development. Its well-defined physical and chemical properties, coupled with established synthetic routes, make it a readily accessible and versatile building block. The primary biological activity of this compound and its derivatives as potassium channel blockers highlights their therapeutic potential for neurological conditions involving demyelination. Further research into structure-activity relationships and the development of more potent and selective analogs could lead to the discovery of novel and effective treatments for spinal cord injury, multiple sclerosis, and other related disorders. This technical guide serves as a foundational resource for researchers embarking on studies involving this promising molecule.

References

- 1. CN102936220A - BOC protection method for aminopyridine - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. vet.purdue.edu [vet.purdue.edu]

- 5. N-(4-pyridyl) methyl carbamate inhibits fast potassium currents in guinea pig dorsal root ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data of 4-(Boc-amino)pyridine: A Technical Guide

For researchers, scientists, and drug development professionals, this technical guide provides an in-depth overview of the spectroscopic data for 4-(Boc-amino)pyridine, also known as tert-butyl N-(pyridin-4-yl)carbamate. This guide includes tabulated nuclear magnetic resonance (NMR) and infrared (IR) data, detailed experimental protocols, and a workflow visualization for spectroscopic analysis.

Summary of Spectroscopic Data

The structural elucidation of this compound is critically supported by spectroscopic techniques. The following tables summarize the key quantitative data from 1H NMR, 13C NMR, and IR spectroscopy. This information is vital for the verification of the compound's identity and purity in various research and development applications.

Nuclear Magnetic Resonance (NMR) Data

Table 1: 1H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~8.3 - 8.5 | Doublet | Protons ortho to the pyridine nitrogen |

| ~7.3 - 7.5 | Doublet | Protons meta to the pyridine nitrogen |

| ~7.0 | Broad Singlet | N-H proton of the carbamate |

| 1.52 | Singlet | tert-butyl protons |

Table 2: 13C NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| ~152.9 | Carbonyl carbon of the Boc group |

| ~150.0 | Carbons ortho to the pyridine nitrogen |

| ~146.0 | Carbon bearing the Boc-amino group |

| ~113.0 | Carbons meta to the pyridine nitrogen |

| ~81.0 | Quaternary carbon of the tert-butyl group |

| ~28.2 | Methyl carbons of the tert-butyl group |

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is characterized by the absorption bands corresponding to the N-H, C-H, C=O, and aromatic C-N and C=C bonds.

Table 3: IR Absorption Data for this compound

| Wavenumber (cm-1) | Intensity | Assignment |

| ~3300 | Medium | N-H stretch of the carbamate |

| ~2980 | Medium | C-H stretch of the tert-butyl group |

| ~1730 | Strong | C=O stretch of the carbamate |

| ~1600, ~1540 | Medium-Strong | C=C and C=N stretching of the pyridine ring |

| ~1240, ~1160 | Strong | C-O stretch of the carbamate |

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and IR spectroscopic data for solid organic compounds like this compound.

NMR Spectroscopy Protocol

1. Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in a standard 5 mm NMR tube. The final volume should be around 0.6-0.7 mL.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.

2. Instrument Setup:

-

The NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz or higher for 1H NMR and 100 MHz or higher for 13C NMR.[1]

3. Data Acquisition:

-

1H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width that covers the expected chemical shift range, and a relaxation delay to ensure quantitative integration if needed.

-

13C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required due to the lower natural abundance of the 13C isotope.

4. Data Processing:

-

Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the TMS signal (0.00 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy Protocol

1. Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of solid this compound directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal. This method requires minimal sample preparation.[2]

2. Instrument Setup:

-

Use an FTIR spectrometer equipped with an ATR accessory.

3. Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere.

-

Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm-1 over a range of 4000 to 400 cm-1.[3]

4. Data Processing:

-

The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound.

References

4-(Boc-amino)pyridine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Boc-amino)pyridine, also known as tert-butyl N-(pyridin-4-yl)carbamate, is a pivotal chemical intermediate extensively utilized in organic synthesis. Its significance lies in the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino functionality of a pyridine ring. This structural feature makes it an invaluable building block in the synthesis of complex molecules, particularly in the realm of medicinal chemistry and drug discovery. The Boc group provides a stable yet readily cleavable protecting element, allowing for selective reactions at other positions of the pyridine ring or subsequent deprotection to reveal the amino group for further functionalization. This guide provides an in-depth overview of the discovery, synthesis, properties, and applications of this compound.

Discovery and History

While there isn't a singular "discovery" event for this compound in the traditional sense of a novel compound isolation from a natural source, its emergence is intrinsically linked to the development of the tert-butoxycarbonyl (Boc) protecting group strategy in peptide synthesis by R.B. Merrifield in the early 1960s. The subsequent widespread adoption of the Boc group for amine protection led to the synthesis of a vast array of Boc-protected amines, including this compound, as valuable reagents for organic synthesis. The first documented syntheses and applications of this specific compound appeared in the chemical literature as the need for functionalized pyridine derivatives grew, particularly in the development of pharmaceuticals.

Physicochemical Properties

This compound is typically a white to off-white or light brown solid.[1][2] It is stable under normal storage conditions but may react with strong oxidizing agents.[1] Key physicochemical data are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄N₂O₂ | [3] |

| Molar Mass | 194.23 g/mol | [4] |

| Melting Point | 145-160 °C | [1][2] |

| Boiling Point (Predicted) | 252.7 ± 13.0 °C | [2] |

| Density (Predicted) | 1.131 ± 0.06 g/cm³ | [2] |

| pKa (Conjugate Acid) | ~3.96 | [1] |

| Solubility in Water | Slightly soluble | [1] |

| Solubility in Organic Solvents | Soluble in ethanol, methanol, dichloromethane | [1] |

| Appearance | White to off-white crystalline powder or solid | [1][2] |

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through the reaction of 4-aminopyridine with di-tert-butyl dicarbonate (Boc₂O). This reaction is a standard procedure for the introduction of a Boc protecting group onto an amine. Several variations of this method exist, with differences in the choice of base, solvent, and reaction conditions.

General Experimental Protocol for the Synthesis of this compound

This protocol is a representative example of the synthesis of this compound.

Materials:

-

4-Aminopyridine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or another suitable base (e.g., DMAP)

-

Anhydrous tetrahydrofuran (THF) or dichloromethane (CH₂Cl₂)

-

0.1 N Hydrochloric acid (HCl)

-

Dichloromethane (CH₂Cl₂) for extraction

-

Argon or Nitrogen for inert atmosphere

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., argon), suspend 4-aminopyridine (1 equivalent) in anhydrous THF.[2]

-

Add triethylamine (1.2 equivalents) to the suspension.[2]

-

Add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in anhydrous THF dropwise to the reaction mixture at room temperature.[2] A catalytic amount of 4-dimethylaminopyridine (DMAP) can also be added to accelerate the reaction.[2]

-

Stir the reaction mixture at room temperature for a specified time (typically monitored by TLC for completion, e.g., 20 minutes).[2]

-

After the reaction is complete, dilute the mixture with dichloromethane.[2]

-

Wash the organic layer with 0.1 N hydrochloric acid and then with brine.[2]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Applications in Research and Drug Development

This compound is a versatile intermediate in organic synthesis, with its primary application in the pharmaceutical industry.[1] It serves as a crucial building block for the construction of more complex drug molecules.[1] The Boc-protected amino group allows for various chemical transformations on the pyridine ring, such as lithiation followed by electrophilic quench, or palladium-catalyzed cross-coupling reactions at other positions. Subsequent removal of the Boc group under acidic conditions unmasks the amino functionality for further elaboration, such as amide bond formation, alkylation, or participation in cyclization reactions.

This compound and its derivatives are key components in the synthesis of a wide range of biologically active compounds, including kinase inhibitors, receptor antagonists, and other therapeutic agents. For instance, it has been utilized in the development of potential treatments for cancer and other diseases.[1]

Signaling Pathways and Mechanism of Action

As this compound is primarily a synthetic intermediate, it does not have a direct biological activity or a specific signaling pathway that it modulates. Its importance lies in its role as a precursor to molecules that are designed to interact with specific biological targets. The final drug molecules synthesized using this building block may target a wide array of signaling pathways implicated in various diseases. For example, a kinase inhibitor synthesized from a this compound derivative would act on a specific kinase within a cellular signaling cascade. The nature of the final molecule dictates its mechanism of action.

Conclusion

This compound stands as a testament to the power of protecting group chemistry in modern organic synthesis. Its straightforward preparation and the stability of the Boc group, coupled with its facile removal, make it an indispensable tool for medicinal chemists and drug development professionals. The versatility of this reagent allows for the efficient and controlled synthesis of complex nitrogen-containing heterocyclic compounds, which are prevalent in many approved drugs. As the quest for novel therapeutics continues, the demand for such versatile building blocks is expected to remain high, ensuring the continued importance of this compound in the landscape of drug discovery and development.

References

preliminary reactivity studies of 4-(Boc-amino)pyridine

An In-depth Technical Guide to the Preliminary Reactivity of 4-(Boc-amino)pyridine

Introduction

4-(tert-butoxycarbonylamino)pyridine, commonly known as this compound, is a pivotal building block in the fields of medicinal chemistry and organic synthesis. The Boc protecting group enhances the molecule's solubility in organic solvents and modulates the electronic properties of the pyridine ring, enabling a diverse range of chemical transformations. Its structural motif is found in numerous biologically active molecules and pharmaceutical agents, making the study of its reactivity essential for drug development professionals.[1][2] This guide provides a comprehensive overview of the , focusing on key transformations such as metalation, halogenation, nitration, and palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to assist researchers in harnessing the synthetic potential of this versatile intermediate.

Synthesis of this compound

The standard preparation of this compound involves the reaction of 4-aminopyridine with di-tert-butyl dicarbonate (Boc₂O). Various conditions have been reported to achieve high yields and selectivity, often employing a base to facilitate the reaction.

Experimental Protocol: Boc Protection of 4-Aminopyridine

A common and efficient method for the Boc protection of 4-aminopyridine is as follows: To a solution of 4-aminopyridine (3 mmol) in acetonitrile (3 cm³) at room temperature, di-tert-butyl dicarbonate (3 mmol) is slowly added.[3] The mixture is then stirred for 3 hours at room temperature.[3] The solvent is subsequently evaporated under reduced pressure to yield the crude 4-(N-tert-butoxycarbonyl)amino]pyridine, which can often be used in subsequent steps without further purification (>95% purity).[3]

Alternative procedures may use solvents like dichloromethane in the presence of catalysts such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), 1-hydroxybenzotriazole (HOBT), and an organic base like triethylamine (TEA) to achieve high yields, often around 90%.[4][5]

Directed Ortho-Metalation (Lithiation)

The N-Boc-amino group is a powerful directing group for ortho-lithiation, facilitating the deprotonation of the adjacent C-3 and C-5 positions on the pyridine ring. This regioselectivity allows for the introduction of a wide array of electrophiles.

The carbamate group serves as a useful directing group for lithiation at the pyridine 4-position (note: this appears to be a typo in the source, as the Boc-amino group is at the 4-position, directing to the 3/5 positions).[6] The reaction is typically carried out at low temperatures (-78 °C to 0 °C) using strong lithium bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) in an anhydrous ethereal solvent such as tetrahydrofuran (THF).[7][8]

Experimental Protocol: Directed Lithiation and Electrophilic Quench

The following is a general procedure for the directed metalation of an N-Boc-aminopyridine derivative: A solution of the N-Boc-aminopyridine in anhydrous THF is cooled to -78 °C under a nitrogen atmosphere.[6] A solution of n-BuLi or LDA (typically 1.1 to 2.1 equivalents) is added dropwise, and the mixture is stirred for a specified time (e.g., 1 hour) at low temperature.[6][7] The desired electrophile is then added, and the reaction is allowed to slowly warm to room temperature.[6] The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by chromatography.

Data on Lithiation and Electrophilic Quenching

| Substrate | Base | Electrophile | Product | Yield (%) | Reference |

| N-Boc-3-aminopyridine | n-BuLi | Hexachloroethane | N-Boc-3-amino-4-chloropyridine | 64% | [6] |

| N-Boc-3-aminopyridine | n-BuLi | 1,2-Dibromoethane | N-Boc-3-amino-4-bromopyridine | 53% | [6] |

| 2-(Pivaloylamino)pyridine | n-BuLi | D₂O | 2-(Pivaloylamino)-3-deuteriopyridine | 87% | [7] |

| 2-(Pivaloylamino)pyridine | n-BuLi | MeI | 2-(Pivaloylamino)-3-methylpyridine | 72% | [7] |

| 2-(Pivaloylamino)pyridine | n-BuLi | Me₃SiCl | 2-(Pivaloylamino)-3-(trimethylsilyl)pyridine | 86% | [7] |

| 2-(Pivaloylamino)pyridine | n-BuLi | (MeS)₂ | 2-(Pivaloylamino)-3-(methylthio)pyridine | 67% | [7] |

Note: Data for variously substituted aminopyridines are included to illustrate the range of possible electrophiles, as specific data for this compound was limited in the provided search results.

Caption: Workflow of directed ortho-metalation and electrophilic quench.

Halogenation

Halogenated pyridines are crucial intermediates for cross-coupling reactions. Halogenation of this compound can be achieved through various methods, including electrophilic halogenation of a lithiated intermediate.

Experimental Protocol: Lithiation-Halogenation

Following the general procedure for directed metalation, N-Boc-3-aminopyridine (100 mmol) is dissolved in anhydrous THF and cooled.[6] n-BuLi is added, and after stirring, an electrophilic halogen source such as hexachloroethane for chlorination or 1,2-dibromoethane for bromination is introduced.[6] The reaction yields the corresponding 4-halo-N-Boc-3-aminopyridine.[6] While this protocol is for the 3-amino isomer, a similar strategy is applicable to the 4-amino isomer to obtain 3-halo derivatives.

Nitration

Nitration introduces a nitro group onto the pyridine ring, which is a versatile functional group that can be reduced to an amine or used in other transformations. Due to the electron-deficient nature of the pyridine ring, nitration can be challenging, but modern methods have been developed for regioselective nitration.

Experimental Protocol: meta-Nitration via Dearomatization-Rearomatization

A practical method for the meta-nitration of pyridines involves a dearomatization-rearomatization strategy.[9] While a specific protocol for this compound was not detailed, the general principle involves reacting the pyridine substrate with an agent to form an oxazino intermediate, followed by treatment with tert-butyl nitrite (TBN) as an electrophilic NO₂ radical source and TEMPO with O₂ as co-oxidants to achieve formal meta-nitration.[9] This mild, catalyst-free process is suitable for complex molecules.[9] The product 4-(N-Boc-amino)-3-nitropyridine is a known compound.[10]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are cornerstones of modern synthetic chemistry, enabling the formation of C-C and C-N bonds. Halogenated derivatives of this compound are excellent substrates for these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples an organoboron species with an organic halide or triflate, forming a new C-C bond. This reaction is widely used to synthesize biaryl compounds, which are common motifs in pharmaceuticals.[11][12]

A mixture of the bromo- or iodo-4-(Boc-amino)pyridine derivative (0.25 mmol), an appropriate (hetero)arylboronic acid (2 equivalents), and a base such as K₃PO₄ (4 equivalents) is prepared in a solvent mixture like 1,4-dioxane/water.[12] A palladium catalyst, such as Pd(PPh₃)₄ or a pre-catalyst like XPhos Pd G2, is added, and the mixture is heated (e.g., 85-95 °C) under an inert atmosphere until the starting material is consumed.[12] After cooling, the reaction mixture is worked up by extraction and purified by chromatography to yield the coupled product.[12]

Caption: Diagram of the Suzuki-Miyaura cross-coupling reaction components.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming C-N bonds by coupling an amine with an aryl halide or triflate.[13][14] This reaction has broad utility in synthesizing aryl amines, which are prevalent in drug molecules.[13][15]

In a typical procedure, the aryl halide (e.g., 3-bromo-4-(Boc-amino)pyridine), an amine, a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a phosphine ligand (e.g., BINAP, XPhos), and a base (e.g., NaOtBu, Cs₂CO₃) are combined in an anhydrous, deoxygenated solvent like toluene or dioxane.[13][15][16] The reaction is heated under an inert atmosphere until completion. The product is then isolated and purified following a standard aqueous workup and chromatography. The choice of ligand, base, and solvent is crucial and depends on the specific substrates being coupled.[15]

Caption: Catalytic cycle for the Buchwald-Hartwig C-N cross-coupling reaction.

Conclusion

This compound demonstrates a rich and versatile reactivity profile, making it an invaluable tool for synthetic and medicinal chemists. The Boc-amino group effectively directs ortho-lithiation, opening pathways for regioselective functionalization at the C-3 position. The resulting halogenated and functionalized derivatives serve as competent substrates in powerful palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations. This allows for the modular construction of complex molecules with applications in drug discovery and materials science. The experimental protocols and data summarized in this guide provide a solid foundation for researchers to explore and exploit the synthetic utility of this important heterocyclic building block.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. chemimpex.com [chemimpex.com]

- 3. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN102936220A - BOC protection method for aminopyridine - Google Patents [patents.google.com]

- 5. CN102936220B - BOC protection method for aminopyridine - Google Patents [patents.google.com]

- 6. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 4-(N-BOC-AMINO)-3-NITROPYRIDINE | 623562-22-1 [chemicalbook.com]

- 11. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. research.rug.nl [research.rug.nl]

- 16. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

A Comprehensive Technical Guide to 4-(Boc-amino)pyridine: Commercial Availability, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of 4-(Boc-amino)pyridine, a key building block in modern medicinal chemistry. This document covers its commercial availability from various suppliers, detailed experimental protocols for its synthesis and purification, and its critical role in the development of novel therapeutics, including the signaling pathways targeted by its derivatives.

Commercial Availability and Suppliers

This compound, also known as tert-butyl (pyridin-4-yl)carbamate, is readily available from a multitude of commercial suppliers, catering to a wide range of research and development needs. The compound is typically offered in various purities and quantities, from milligrams for initial screening to kilograms for larger-scale synthesis. Below is a summary of prominent suppliers and their typical product offerings.

| Supplier | Purity | Available Quantities |

| Thermo Fisher Scientific (Alfa Aesar) | ≥95% | 5g, 25g |

| Pipzine Chemicals | Custom grades available | Bulk and project-scale quantities |

| Aladdin Scientific | ≥98% (GC) | 25g |

| Santa Cruz Biotechnology | Not specified | Varies |

| VSNCHEM | Not specified | Bulk quote available |

Note: Pricing and availability are subject to change. It is recommended to consult the suppliers' websites for the most current information.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.

| Property | Value |

| CAS Number | 98400-69-2 |

| Molecular Formula | C₁₀H₁₄N₂O₂ |

| Molecular Weight | 194.23 g/mol |

| Appearance | White to off-white crystalline powder[1] |

| Melting Point | 142-155 °C[2] |

| Solubility | Soluble in common organic solvents like ethanol, methanol, and dichloromethane; slightly soluble in water.[1] |

| IUPAC Name | tert-butyl N-(pyridin-4-yl)carbamate[2] |

Experimental Protocols

The synthesis of this compound is a standard procedure in organic chemistry, typically involving the protection of the amino group of 4-aminopyridine with a tert-butoxycarbonyl (Boc) group.

Synthesis of this compound

This protocol is based on the widely used method of reacting 4-aminopyridine with di-tert-butyl dicarbonate (Boc₂O).

Materials:

-

4-Aminopyridine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or another suitable base

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

-

1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) (optional, as a coupling agent)

-

1-Hydroxybenzotriazole (HOBt) (optional, as a coupling agent)

Procedure:

-

Dissolve 4-aminopyridine (1 equivalent) in the chosen solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer.

-

Add triethylamine (1.2-1.5 equivalents) to the solution and stir.

-

In some procedures, EDCI (2.2 equivalents) and HOBt (0.07 equivalents) are added at this stage.[3]

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1-1.7 equivalents) in the same solvent to the reaction mixture.

-

Stir the reaction at room temperature for 0.5 to 2 hours.[3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete (as indicated by the disappearance of the starting material), the reaction mixture is worked up. This typically involves washing the organic layer with water or a dilute aqueous acid solution, followed by a brine wash.[3]

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified by either recrystallization or column chromatography to obtain a high-purity product.

Recrystallization:

-

Dissolve the crude product in a minimum amount of a hot solvent mixture, such as hexane-ethyl acetate (1:1).

-

Allow the solution to cool slowly to room temperature, which will induce the formation of crystals.

-

Further cooling in an ice bath can maximize the yield of the purified crystals.

-

Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Column Chromatography:

-

Prepare a silica gel column using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

-

Dissolve the crude product in a minimum amount of the eluent and load it onto the column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Applications in Drug Discovery and Development

This compound is a versatile building block in the synthesis of a wide array of biologically active molecules. Its deprotected form, 4-aminopyridine, and its derivatives have shown significant therapeutic potential in various disease areas.

Potassium Channel Blockade in Multiple Sclerosis

The deprotected form of this compound, 4-aminopyridine (also known as dalfampridine or fampridine), is an approved drug for the symptomatic treatment of walking impairment in patients with multiple sclerosis (MS).[4]

Mechanism of Action: In MS, the demyelination of nerve fibers exposes voltage-gated potassium channels. The resulting leakage of potassium ions impairs the propagation of action potentials along the axons, leading to neurological deficits. 4-aminopyridine acts as a broad-spectrum blocker of these voltage-gated potassium channels.[4][5] By blocking these channels, it enhances the conduction of action potentials in demyelinated axons, thereby improving neurological function.[4][5][6]

Figure 1: Mechanism of action of 4-aminopyridine in multiple sclerosis.

Kinase Inhibition in Cancer Therapy

The 4-aminopyridine scaffold is a privileged structure in the design of kinase inhibitors for cancer treatment. Derivatives incorporating this moiety have been developed to target various kinases that are often dysregulated in cancer, such as Fms-like tyrosine kinase 3 (FLT3), Aurora kinases, and p21-activated kinase 4 (PAK4).

FLT3 and Aurora Kinase Signaling in Acute Myeloid Leukemia (AML): Mutations in FLT3 are common in AML and lead to constitutive activation of downstream signaling pathways, promoting cell proliferation and survival.[7] Aurora kinases are also critical for cell cycle progression and are often overexpressed in cancer. Inhibitors targeting both FLT3 and Aurora kinases have shown promise in overcoming drug resistance in AML.[8]

Figure 2: Inhibition of FLT3 and Aurora kinase pathways in AML.

PAK4 Signaling in Cancer: PAK4 is a serine/threonine kinase that plays a crucial role in cell proliferation, survival, and motility.[9] Its overexpression is associated with poor prognosis in several cancers.[10] The development of PAK4 inhibitors is an active area of research, and the 4-aminopyridine scaffold has been utilized in the design of such inhibitors.

Figure 3: Inhibition of the PAK4 signaling pathway in cancer.

Conclusion

This compound is a commercially accessible and synthetically versatile building block with significant applications in drug discovery and development. Its deprotected derivative, 4-aminopyridine, is a clinically approved drug for multiple sclerosis, highlighting the therapeutic potential of the 4-aminopyridine scaffold. Furthermore, its use in the development of kinase inhibitors for cancer therapy underscores its importance as a privileged structure in medicinal chemistry. This guide provides researchers and drug development professionals with a comprehensive resource for understanding and utilizing this compound in their research endeavors.

References

- 1. 4-Boc-Aminopyridine Manufacturer in China | Specifications, Safety, Uses & Supplier Information [pipzine-chem.com]

- 2. This compound, 95% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. CN102936220B - BOC protection method for aminopyridine - Google Patents [patents.google.com]

- 4. Enhancing Neural Transmission in Multiple Sclerosis (4-Aminopyridine Therapy) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Dalfampridine? [synapse.patsnap.com]

- 6. Neuroprotective Properties of 4-Aminopyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Biological role of the PAK4 signaling pathway: A prospective therapeutic target for multivarious cancers - Arabian Journal of Chemistry [arabjchem.org]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-(Boc-amino)pyridine

Introduction

4-(Boc-amino)pyridine is a pivotal intermediate in organic synthesis, widely utilized in the development of pharmaceuticals and other complex organic molecules. The tert-butoxycarbonyl (Boc) protecting group offers a stable yet readily cleavable means of masking the reactivity of the amino group on the pyridine ring, facilitating selective reactions at other positions. This document outlines a detailed protocol for the synthesis of this compound from 4-aminopyridine and di-tert-butyl dicarbonate (Boc₂O).

Reaction Principle

The synthesis involves the nucleophilic attack of the amino group of 4-aminopyridine on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate. This reaction is typically facilitated by a base, such as triethylamine (Et₃N) or 4-dimethylaminopyridine (DMAP), which acts as a catalyst and scavenges the acidic byproducts. The choice of solvent is critical, with aprotic solvents like dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) being commonly employed to ensure the solubility of the reactants and prevent unwanted side reactions.

Experimental Protocol

This protocol is adapted from established synthetic methods for the Boc protection of aminopyridines.[1][2][3]

Materials and Reagents:

-

4-Aminopyridine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N)

-

4-(Dimethylamino)pyridine (DMAP) (catalytic amount)

-

Anhydrous Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)

-

0.1 N Hydrochloric acid (HCl)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Solvents for column chromatography (e.g., dichloromethane/methanol mixture)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Argon or Nitrogen gas inlet

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

NMR spectrometer and/or Mass spectrometer for product characterization

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-aminopyridine (1.0 eq) in anhydrous dichloromethane or tetrahydrofuran.

-

Addition of Reagents: To the stirred solution, add triethylamine (1.2 eq) and a catalytic amount of 4-dimethylaminopyridine. Then, slowly add di-tert-butyl dicarbonate (1.1 eq) to the reaction mixture at room temperature.[3] For a specific example, 4-aminopyridine (600 mg, 6.36 mmol), 4-dimethylaminopyridine (600 μg, 5.00 μmol), di-tert-butyl dicarbonate (1.57 mL, 7.00 mmol), and triethylamine (1 mL, 7.63 mmol) were suspended in anhydrous tetrahydrofuran (3 mL).[3]

-

Reaction Monitoring: Stir the reaction mixture at room temperature under an inert atmosphere (Argon or Nitrogen). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (4-aminopyridine) is consumed. Reaction times can vary but are often in the range of 30 minutes to a few hours.[1][2]

-

Work-up: Upon completion, dilute the reaction mixture with dichloromethane.[3] Transfer the mixture to a separatory funnel and wash with 0.1 N hydrochloric acid to remove unreacted 4-aminopyridine and other basic impurities.[3]

-

Extraction and Drying: Separate the organic layer, and dry it over anhydrous magnesium sulfate.[3]

-

Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel, eluting with a suitable solvent system such as a dichloromethane/methanol mixture, to yield the pure this compound as a white to light brown solid.[3]

-

Characterization: Confirm the identity and purity of the product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

| Parameter | Value | Reference |

| Reactants | ||

| 4-Aminopyridine (Molecular Weight: 94.11 g/mol ) | 1.0 eq | [4] |

| Di-tert-butyl dicarbonate (Molecular Weight: 218.25 g/mol ) | 1.1 - 1.7 eq | [1][2][3] |

| Triethylamine (Molecular Weight: 101.19 g/mol ) | 1.2 - 2.2 eq | [1][2][3] |

| Product | ||

| This compound (Molecular Weight: 194.23 g/mol ) | - | [5][6][7] |

| Reaction Conditions | ||

| Solvent | Dichloromethane or Tetrahydrofuran | [1][2][3] |

| Temperature | Room Temperature | [1][2][3] |

| Reaction Time | 0.5 - 2 hours | [1][2] |

| Yield and Purity | ||

| Yield | 80 - 99% | [1][2][3] |

| Purity (by GC) | >98% | [6] |

| Physical Properties | ||

| Appearance | White to off-white solid | [8] |

| Melting Point | 157 - 160 °C | [8] |

| Spectroscopic Data | ||

| ¹H NMR (DMSO-d₆) | δ: 1.53 (s, 9H), 7.34-7.35 (m, 2H), 8.42-8.44 (m, 2H) | [1][2] |

Visualizations

Experimental Workflow for the Synthesis of this compound

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

References

- 1. CN102936220A - BOC protection method for aminopyridine - Google Patents [patents.google.com]

- 2. CN102936220B - BOC protection method for aminopyridine - Google Patents [patents.google.com]

- 3. This compound CAS#: 98400-69-2 [amp.chemicalbook.com]

- 4. 4-Aminopyridine(504-24-5) 1H NMR spectrum [chemicalbook.com]

- 5. This compound | C10H14N2O2 | CID 9990210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. calpaclab.com [calpaclab.com]

- 7. This compound, 95% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 8. 4-Boc-Aminopyridine Manufacturer in China | Specifications, Safety, Uses & Supplier Information [pipzine-chem.com]

Application Notes and Protocols: Boc Protection of 4-Aminopyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The protection of amine functionalities is a cornerstone of modern organic synthesis, particularly in the development of pharmaceutical agents. The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines due to its stability under various reaction conditions and its facile removal under mild acidic conditions.[1] This document provides detailed experimental procedures for the Boc protection of 4-aminopyridine, a common building block in medicinal chemistry. The protocols outlined below are based on established literature methods and are intended to provide a reliable guide for achieving high yields and purity.

Reaction Scheme

The reaction involves the treatment of 4-aminopyridine with di-tert-butyl dicarbonate ((Boc)₂O) to form tert-butyl (pyridin-4-yl)carbamate.

Chemical Equation:

Experimental Data Summary

The following table summarizes various reported conditions and outcomes for the Boc protection of 4-aminopyridine, allowing for easy comparison of different methodologies.

| Method | Reagents & Molar Ratios | Solvent | Catalyst/Base | Temp. (°C) | Time (h) | Yield (%) | Notes | Reference |

| Method A | 4-Aminopyridine (1 eq), (Boc)₂O (1 eq) | Acetonitrile | None | Room Temp | 3 | >95 | Crude product used without further purification. | [2] |

| Method B | 4-Aminopyridine (1 eq), (Boc)₂O (1.75 eq), EDCI (2.25 eq), HOBT (0.075 eq), TEA (2.25 eq) | Dichloromethane | Triethylamine (TEA) | Room Temp | 0.5 | 90 | Column chromatography purification. High selectivity with a 20:1 ratio of mono- to di-Boc product.[3][4] | [3][4] |

| Method C | 4-Aminopyridine (1 eq), (Boc)₂O (1.5 eq), DMAP (0.009 eq), TEA (1.5 eq) | Dichloromethane | DMAP/TEA | Room Temp | 8 | 60 | Column chromatography purification. Lower selectivity with a 4:1 ratio of mono- to di-Boc product. | [3] |

Detailed Experimental Protocols

Protocol 1: Direct Boc Protection in Acetonitrile

This protocol is a straightforward method that often yields a product of sufficient purity for subsequent steps without the need for chromatographic purification.[2]

Materials:

-

4-Aminopyridine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Acetonitrile (CH₃CN)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Rotary evaporator

Procedure:

-

To a solution of di-tert-butyl dicarbonate (1.0 eq) in acetonitrile (e.g., 3 cm³ per 3 mmol of (Boc)₂O), slowly add 4-aminopyridine (1.0 eq) at room temperature.[2]

-

Allow the mixture to stir at room temperature for 3 hours.[2]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, evaporate the solvent under reduced pressure using a rotary evaporator.[2]

-

The resulting crude tert-butyl (pyridin-4-yl)carbamate (>95% purity) can often be used in subsequent reactions without further purification.[2]

Protocol 2: High-Yield Boc Protection using EDCI/HOBT in Dichloromethane

This method employs coupling agents to achieve a high yield and selectivity for the mono-Boc protected product.[3][4]

Materials:

-

4-Aminopyridine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

-

Hydroxybenzotriazole (HOBT)

-

Triethylamine (TEA)

-

Dichloromethane (CH₂Cl₂)

-

Water (for washing)

-

Anhydrous sodium sulfate or magnesium sulfate (for drying)

-

Silica gel for column chromatography

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 4-aminopyridine (1.0 eq, e.g., 1g, 10.6 mmol) in dichloromethane (10 mL) in a round-bottom flask at room temperature.[3][4]

-

While stirring, add EDCI (2.25 eq, e.g., 4.6g, 23.8 mmol), HOBT (0.075 eq, e.g., 0.1g, 0.8 mmol), triethylamine (2.25 eq, e.g., 2.4g, 23.8 mmol), and di-tert-butyl dicarbonate (1.75 eq, e.g., 4.0g, 18.5 mmol).[3][4]

-

Continue to stir the reaction mixture at room temperature for 30 minutes.[3][4]

-

Monitor the reaction by TLC. Once the 4-aminopyridine is consumed, proceed with work-up.[3][4]

-

Wash the reaction solution twice with water (2 x 20 mL).[3][4]

-

Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the organic layer under reduced pressure.[3][4]

-

Purify the crude product by column chromatography on silica gel to obtain the pure tert-butyl (pyridin-4-yl)carbamate.[3][4]

Visualized Workflow and Reaction Pathway

The following diagrams illustrate the experimental workflow and the chemical transformation.

Caption: Experimental workflow for the Boc protection of 4-aminopyridine.

Caption: Chemical transformation for Boc protection of 4-aminopyridine.

References

- 1. Di-tert-butyl dicarbonate: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]

- 2. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN102936220A - BOC protection method for aminopyridine - Google Patents [patents.google.com]

- 4. CN102936220B - BOC protection method for aminopyridine - Google Patents [patents.google.com]

Application Notes and Protocols for the Suzuki Coupling of 4-(Boc-amino)pyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to employing 4-(Boc-amino)pyridine derivatives in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This protocol is invaluable for the synthesis of substituted aminopyridines, which are key structural motifs in many biologically active compounds and pharmaceutical candidates. The Boc (tert-butoxycarbonyl) protecting group allows for the selective functionalization of the pyridine ring while preventing interference from the amino group.

Data Presentation: Exemplary Suzuki Coupling Reaction

The following table summarizes a specific example of a Suzuki-Miyaura coupling reaction utilizing a Boc-protected bromopyridine to afford a biaryl product. This reaction demonstrates the formation of a carbon-carbon bond at the 2-position of the this compound core.

| Parameter | Details |

| Halopyridine | tert-butyl (2-bromo-4-pyridyl)carbamate |

| Boronic Acid | (4-cyanophenyl)boronic acid |

| Catalyst | [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) |

| Base | Sodium Carbonate (Na₂CO₃) |

| Solvent System | 1,4-Dioxane / Water |

| Reaction Temperature | 85 °C |

| Yield | 92% |

Experimental Workflow

The diagram below outlines the general experimental workflow for the Suzuki coupling of a this compound derivative.

Caption: General workflow for the Suzuki coupling reaction.

Detailed Experimental Protocol

This protocol is based on a reported procedure for the Suzuki coupling of tert-butyl (2-bromo-4-pyridyl)carbamate with (4-cyanophenyl)boronic acid.

Materials:

-

tert-butyl (2-bromo-4-pyridyl)carbamate (1.0 equiv)

-

(4-cyanophenyl)boronic acid (1.2 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)

-

Sodium Carbonate (Na₂CO₃) (3.0 equiv)

-

1,4-Dioxane (degassed)

-

Water (degassed)

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a dry Schlenk flask, add tert-butyl (2-bromo-4-pyridyl)carbamate, (4-cyanophenyl)boronic acid, sodium carbonate, and Pd(dppf)Cl₂.

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe. A typical solvent ratio is 4:1 to 5:1 (dioxane:water). The reaction concentration is generally set between 0.1 and 0.5 M with respect to the halo-4-(Boc-amino)pyridine.

-

Reaction: Heat the reaction mixture to 85 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired product.

Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium catalyst.[1] The key steps are oxidative addition, transmetalation, and reductive elimination.[1]

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

References

Application Notes and Protocols for Buchwald-Hartwig Amination using 4-(Boc-amino)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical industry, due to its broad substrate scope and functional group tolerance.[1] The synthesis of N-aryl-4-aminopyridine scaffolds is of significant interest as these moieties are present in numerous biologically active molecules. The use of 4-(Boc-amino)pyridine as a coupling partner allows for the introduction of a protected amino group, which can be deprotected in a subsequent step to reveal the free amine for further functionalization.

This document provides detailed application notes and a generalized protocol for the Buchwald-Hartwig amination of this compound with various aryl halides.

Catalytic Cycle

The generally accepted mechanism for the Buchwald-Hartwig amination involves a catalytic cycle with a palladium(0) species as the active catalyst. The key steps are oxidative addition of the aryl halide to the Pd(0) complex, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-aryl amine product and regenerate the Pd(0) catalyst.[1][2]

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Data

The following table summarizes representative reaction conditions and yields for the Buchwald-Hartwig amination of this compound with various aryl halides. The data presented here is a compilation based on typical results found in the literature for similar substrates.

| Entry | Aryl Halide | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromotoluene | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 12 | 92 |

| 2 | 4-Chlorobenzonitrile | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | 1,4-Dioxane | 110 | 18 | 85 |

| 3 | 1-Bromo-4-methoxybenzene | Pd₂(dba)₃ (1.5) | SPhos (3) | Cs₂CO₃ (1.5) | Toluene | 100 | 16 | 95 |

| 4 | 2-Bromopyridine | Pd(OAc)₂ (3) | Xantphos (6) | K₂CO₃ (2.0) | DMF | 120 | 24 | 78 |

| 5 | 1-Chloro-3-nitrobenzene | Pd₂(dba)₃ (2.5) | BrettPhos (5) | NaOtBu (1.5) | Toluene | 100 | 12 | 88 |

Experimental Protocols

General Protocol for the Buchwald-Hartwig Amination of this compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

This compound

-

Aryl halide (bromide or chloride)

-

Palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂)

-

Phosphine ligand (e.g., XPhos, RuPhos, SPhos, Xantphos)

-

Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, K₂CO₃)

-

Anhydrous solvent (e.g., toluene, 1,4-dioxane, DMF)

-

Schlenk tube or microwave vial

-

Inert atmosphere (Argon or Nitrogen)

-

Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk tube or microwave vial, add this compound (1.0 equiv), the aryl halide (1.2 equiv), the palladium source (1-5 mol%), the phosphine ligand (2-10 mol%), and the base (1.4-2.0 equiv).

-

Inert Atmosphere: The vessel is sealed, and the atmosphere is replaced with an inert gas (argon or nitrogen) by evacuating and backfilling the vessel three times.

-

Solvent Addition: Anhydrous, degassed solvent is added via syringe. The reaction concentration is typically in the range of 0.1-0.5 M.

-

Reaction: The reaction mixture is heated to the desired temperature (typically 80-120 °C) with vigorous stirring. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and filtered through a pad of celite to remove insoluble inorganic salts and the palladium catalyst. The filtrate is washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired N-aryl-4-(Boc-amino)pyridine.

Logical Workflow for Protocol Execution

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Safety Precautions

-

Palladium catalysts and phosphine ligands are often air and moisture sensitive and should be handled under an inert atmosphere.

-

Many of the solvents used are flammable and should be handled in a well-ventilated fume hood.

-

The bases used, such as sodium tert-butoxide, are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Always consult the Safety Data Sheet (SDS) for each chemical before use.

References

Application Notes and Protocols for the Use of 4-(Boc-amino)pyridine in Kinase Inhibitor Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of 4-(Boc-amino)pyridine as a key building block in the synthesis of kinase inhibitors. The tert-butoxycarbonyl (Boc) protecting group offers a strategic advantage by enabling selective reactions at other positions of the pyridine ring or coupled scaffolds before the final deprotection and potential derivatization of the 4-amino group. This document outlines the protocols for Boc protection of 4-aminopyridine, its application in the synthesis of a Receptor-Interacting Protein Kinase 2 (RIPK2) inhibitor scaffold, and presents data on various kinase inhibitors synthesized using this versatile intermediate.

Introduction